molecular formula C22H22N4O3S B2452416 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207024-87-0

3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2452416
CAS No.: 1207024-87-0
M. Wt: 422.5
InChI Key: FOINICVKOKGZGG-UHFFFAOYSA-N
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Description

3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Biological Activity

The compound 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel addition to the family of quinazoline and oxadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates a quinazoline core with an oxadiazole moiety and a butyl side chain. The presence of the methylthio group on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight358.43 g/mol
CAS NumberNot available

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and quinazolines exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, employing the broth microdilution method to assess minimum inhibitory concentrations (MICs) . The incorporation of the oxadiazole moiety in our compound is hypothesized to enhance its antimicrobial activity due to the electron-withdrawing nature of the oxadiazole ring.

Anticancer Properties

Quinazoline derivatives are well-documented for their anticancer activities. Studies have shown that compounds with similar structural features can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific mechanism of action for this compound remains to be fully elucidated; however, it is expected to interact with key signaling pathways involved in cancer cell survival.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole-containing compounds has been established in several studies. For instance, compounds similar to 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline have shown promise in inhibiting pro-inflammatory cytokine production . This suggests that our compound may also exert beneficial effects in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of a series of quinazoline derivatives against Pseudomonas aeruginosa. The results indicated that modifications at the 2-position significantly increased activity against both gram-positive and gram-negative bacteria .

Study 2: Anticancer Activity

In vivo studies demonstrated that related quinazoline derivatives reduced tumor size in murine models when administered at specific dosages. The mechanism was attributed to enhanced apoptosis rates and reduced angiogenesis .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural features that may interact with biological targets. The oxadiazole and quinazoline moieties are known for their pharmacological properties, including anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity
Research has indicated that derivatives of quinazoline compounds can inhibit the growth of cancer cells. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Studies

The biological activity of 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has been investigated in several studies focusing on its potential as an antimicrobial agent.

Case Study: Antimicrobial Properties
Studies have demonstrated that oxadiazole derivatives possess significant antimicrobial activity. In vitro assays revealed that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.

Case Study: Organic Photovoltaics
Research into organic photovoltaic cells has shown that compounds containing quinazoline and oxadiazole units can enhance the efficiency of solar cells due to their favorable charge transport properties .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against various cell lines
Biological StudiesSignificant antimicrobial activity
Material ScienceEnhanced efficiency in organic photovoltaics

Properties

CAS No.

1207024-87-0

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5

IUPAC Name

3-butyl-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C22H22N4O3S/c1-3-4-13-25-21(27)17-7-5-6-8-18(17)26(22(25)28)14-19-23-20(24-29-19)15-9-11-16(30-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3

InChI Key

FOINICVKOKGZGG-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)SC

solubility

not available

Origin of Product

United States

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